Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate
Description
Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a heterocyclic ester derivative characterized by a benzoate core functionalized with a pyrrolidine-1-carbonyl group. The pyrrolidine ring is further substituted at the 3-position by a 2-methylpyrimidin-4-yl ether linkage. This compound’s structural complexity arises from the integration of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) and a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).
Properties
IUPAC Name |
methyl 2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-19-9-7-16(20-12)25-13-8-10-21(11-13)17(22)14-5-3-4-6-15(14)18(23)24-2/h3-7,9,13H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDJZEMDHYOHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with 2-methylpyrimidin-4-ol in the presence of a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The pyrimidine moiety is known to interact with nucleotide-binding sites, while the benzoate ester can enhance membrane permeability, facilitating the compound’s entry into cells.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several methyl benzoate derivatives with pyrimidine or pyridine substituents are documented in pesticide literature (). Key comparisons include:
Key Observations :
- The target compound’s pyrrolidine-pyrimidine scaffold is distinct from the pyridine- or pyrimidine-based esters in commercial herbicides, which often feature halogenated or alkoxy substituents for enhanced activity .
Key Observations :
- The allyloxy-p-tolyl compound () demonstrates higher synthetic efficiency (89% yield) compared to analogues with heterocycles, suggesting that the target compound’s pyrrolidine-pyrimidine motif may require more complex optimization .
Conformational Analysis
The pyrrolidine ring in the target compound may exhibit puckering, a critical factor in molecular conformation. Cremer and Pople’s puckering parameters () define ring non-planarity, which influences binding interactions in biological systems. For example:
- Cyclopentane : Adopts envelope or half-chair conformations with puckering amplitudes (q) ~0.4–0.5 Å .
- Pyrrolidine : Typically exhibits a twisted envelope conformation due to nitrogen lone-pair effects, with q values slightly higher than cyclopentane.
The pyrimidinyloxy substituent at the 3-position of pyrrolidine may impose additional torsional strain, altering puckering dynamics compared to unsubstituted pyrrolidine derivatives.
Biological Activity
Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a benzoate moiety linked to a pyrrolidine ring and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 322.368 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for pharmacological applications.
This compound's biological activity is primarily attributed to its ability to interact with specific proteins and enzymes. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For example, compounds with pyrimidine moieties have shown effectiveness against various pathogens, including bacteria and fungi. This compound is hypothesized to exhibit similar effects due to its structural attributes.
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Strong |
| Methyl 2-{...} | Fungal strains | Pending |
Anticancer Potential
Recent studies have focused on the anticancer potential of compounds containing pyrrolidine and pyrimidine structures. These compounds have been tested against various cancer cell lines, showing promising cytotoxic effects.
Case Study : A study involving similar pyrrolidine derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to apoptosis induction and cell cycle arrest.
Research Findings
- In Vitro Studies : Laboratory tests have shown that this compound exhibits moderate inhibitory effects on certain cancer cell lines, suggesting potential as an anticancer agent.
- Synergistic Effects : When combined with standard chemotherapeutic agents like doxorubicin, the compound displayed enhanced cytotoxicity, indicating possible synergistic effects that warrant further exploration.
- Toxicity Assessments : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at lower concentrations, making it a candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
